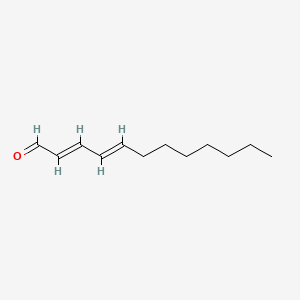
ACID BLACK 132
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACID BLACK 132: is a synthetic dye belonging to the class of acid dyes. It is commonly used in the textile industry for dyeing wool, silk, and nylon. The compound is known for its excellent color fastness properties and ability to produce deep black shades. Its chemical structure includes a complex metal azo dye, which contributes to its stability and vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ACID BLACK 132 involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-4-sodium ortho-nitrophenolate to obtain a diazo liquid.
Coupling: The diazo liquid is then coupled with N-phenyl-2-amino-5-phenol-7-sulfonic acid. This step involves acid coupling followed by alkaline coupling to obtain a coupled liquid.
Complexation: The coupled liquid is then subjected to complexation with chromium acetate to form a 1:1 complex of this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the diazotization and coupling reactions.
Chromium Complexation: The complexation step is carried out in large vessels to ensure uniformity and consistency in the final product.
Drying and Packaging: The final product is dried using spray drying techniques and then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: ACID BLACK 132 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
ACID BLACK 132 has several scientific research applications:
Chemistry: It is used as a staining agent in various chemical analyses.
Biology: The dye is employed in histological staining to differentiate between different types of tissues.
Medicine: this compound is used in certain diagnostic procedures to visualize specific structures.
Industry: Apart from textile dyeing, it is used in the production of inks and coatings
Mechanism of Action
The mechanism of action of ACID BLACK 132 involves its ability to bind to specific substrates. The dye forms strong interactions with the fibers it dyes, leading to excellent color fastness. The molecular targets include the amino groups in proteins, which form stable complexes with the dye. The pathways involved in its action include the formation of covalent bonds and coordination complexes .
Comparison with Similar Compounds
ACID BLACK 60: Known for its use in dyeing wool and silk.
ACID BLACK 107: Commonly used in the textile industry for producing deep black shades.
ACID BLACK B: Another acid dye with similar applications
Uniqueness of ACID BLACK 132: this compound stands out due to its superior color fastness and stability. Its ability to form strong complexes with fibers makes it a preferred choice in the textile industry. Additionally, its versatility in various scientific applications further highlights its uniqueness .
Properties
CAS No. |
12219-02-2 |
|---|---|
Molecular Formula |
C43H27CrN6Na2O8S |
Molecular Weight |
885.8 g/mol |
IUPAC Name |
disodium;chromium(3+);1-[[5-[(2-methoxyphenyl)diazenyl]-2-oxidophenyl]diazenyl]naphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H18N4O3.C20H14N2O5S.Cr.2Na/c1-30-22-9-5-4-8-18(22)25-24-16-11-13-20(28)19(14-16)26-27-23-17-7-3-2-6-15(17)10-12-21(23)29;23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;;;/h2-14,28-29H,1H3;1-11,23-24H,(H,25,26,27);;;/q;;+3;2*+1/p-5 |
InChI Key |
LVSSSXCCKHGHGL-UHFFFAOYSA-I |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Cr+3] |
Synonyms |
C.I. Acid black 132 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



